2-(4-Chlorophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone
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Overview
Description
2-(4-Chlorophenoxy)-1-[4-(4-methoxybenzyl)piperazino]-1-ethanone is a synthetic organic compound that features a chlorophenoxy group and a methoxybenzyl-substituted piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-1-[4-(4-methoxybenzyl)piperazino]-1-ethanone typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.
Piperazine Derivative Formation: The next step involves the reaction of 4-methoxybenzyl chloride with piperazine to form 4-(4-methoxybenzyl)piperazine.
Coupling Reaction: Finally, the chlorophenoxy intermediate is coupled with the piperazine derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-1-[4-(4-methoxybenzyl)piperazino]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 2-(4-chlorophenoxy)-1-[4-(4-methoxybenzyl)piperazino]-1-ethanol.
Substitution: Formation of derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
2-(4-Chlorophenoxy)-1-[4-(4-methoxybenzyl)piperazino]-1-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-1-[4-(4-methoxybenzyl)piperazino]-1-ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)acetic acid: A related compound with herbicidal properties.
4-(4-Chlorophenoxy)butanoic acid: Another similar compound used in agricultural applications.
2-(4-Chlorophenoxy)benzaldehyde: A structurally related compound with different functional groups.
Uniqueness
2-(4-Chlorophenoxy)-1-[4-(4-methoxybenzyl)piperazino]-1-ethanone is unique due to its combination of a chlorophenoxy group and a methoxybenzyl-substituted piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C20H23ClN2O3 |
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Molecular Weight |
374.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H23ClN2O3/c1-25-18-6-2-16(3-7-18)14-22-10-12-23(13-11-22)20(24)15-26-19-8-4-17(21)5-9-19/h2-9H,10-15H2,1H3 |
InChI Key |
GJTUFWDGYCQVHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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